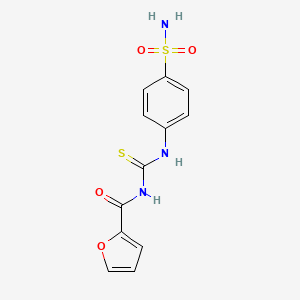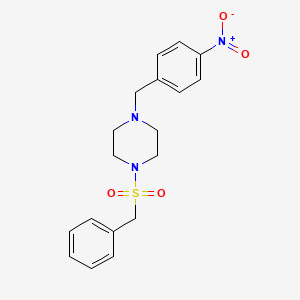
N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is known for its ability to inhibit certain enzymes, making it a valuable candidate for drug development and other therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides. The reaction is carried out under mild conditions, often using aliphatic, benzylic, vinylic, and aromatic acyl chlorides . The process involves the following steps:
- Preparation of 4-thioureidobenzenesulfonamide.
- Reaction with the chosen acyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or carbamothioyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrases, which are involved in various physiological processes.
Biochemistry: It is used to study enzyme inhibition and the role of carbonic anhydrases in different biological systems.
Drug Development: Due to its inhibitory properties, the compound is a candidate for developing new therapeutic agents for diseases such as glaucoma, epilepsy, and certain cancers.
Industrial Applications: The compound’s ability to inhibit specific enzymes makes it useful in industrial processes that require enzyme regulation.
作用机制
The mechanism of action of N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide involves the inhibition of carbonic anhydrases. These enzymes catalyze the interconversion of carbon dioxide and water to bicarbonate and protons. The compound binds to the active site of the enzyme, preventing it from catalyzing this reaction . This inhibition can affect various physiological processes, including pH regulation, respiration, and ion transport.
相似化合物的比较
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma, epilepsy, and altitude sickness.
Methazolamide: Similar to acetazolamide, used for similar therapeutic purposes.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma patients.
Uniqueness
N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide is unique due to its specific structural features, which may confer different binding affinities and inhibitory properties compared to other carbonic anhydrase inhibitors. Its furan-2-carboxamide moiety and the presence of both sulfonamide and carbamothioyl groups contribute to its distinct chemical behavior and potential therapeutic applications.
属性
分子式 |
C12H11N3O4S2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H11N3O4S2/c13-21(17,18)9-5-3-8(4-6-9)14-12(20)15-11(16)10-2-1-7-19-10/h1-7H,(H2,13,17,18)(H2,14,15,16,20) |
InChI 键 |
IKBBUEQKYXSPPA-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2,4-dichlorobenzohydrazide](/img/structure/B10882531.png)

![1-[(2-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B10882539.png)
methanone](/img/structure/B10882554.png)
![1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10882555.png)
![2,6-Dimethoxy-4-({4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)phenol](/img/structure/B10882559.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882563.png)
![2-(Biphenyl-4-yloxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10882566.png)

![N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10882595.png)
![2-{[(E)-(3-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10882598.png)
![5,5,5-Trifluoro-2-methyl-3-[2-[3,3,3-trifluoro-1-(1-hydroxy-1-methylethyl)propenylthio]ethylthio]pent-3-en-2-ol](/img/structure/B10882599.png)
![1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B10882601.png)
![2-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]benzoic acid](/img/structure/B10882607.png)
